molecular formula C17H15N5OS B6026431 2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL

2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL

Cat. No.: B6026431
M. Wt: 337.4 g/mol
InChI Key: VVQVHWLPJHDXEJ-YBFXNURJSA-N
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Description

2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a unique combination of functional groups, including an allyl group, a pyridinyl group, a sulfanyl group, and a triazolyl group

Properties

IUPAC Name

4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-5-12-6-3-7-13(15(12)23)11-19-22-16(20-21-17(22)24)14-8-4-9-18-10-14/h2-4,6-11,23H,1,5H2,(H,21,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQVHWLPJHDXEJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Allyl Group: This can be done via allylation reactions using allyl halides in the presence of a base.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Allyl halides, pyridine derivatives.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyridinyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL: This compound is unique due to its specific combination of functional groups.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyridinyl Derivatives: Compounds with pyridinyl groups but lacking the triazole ring.

Uniqueness: The uniqueness of 2-ALLYL-6-(((3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL lies in its ability to combine multiple functional groups in a single molecule, providing a versatile platform for various applications in chemistry, biology, medicine, and industry.

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